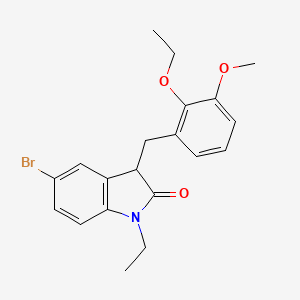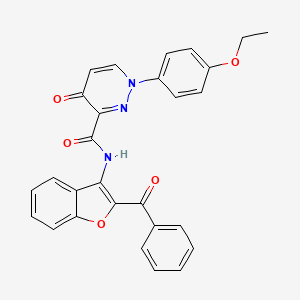![molecular formula C12H14ClN5OS3 B11373458 5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11373458.png)
5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-クロロ-N-[5-(エチルスルファニル)-1,3,4-チアゾール-2-イル]-2-(プロパン-2-イルスルファニル)ピリミジン-4-カルボキサミドは、様々な官能基で置換されたピリミジン環を含む複素環式化合物です。
2. 製法
合成経路と反応条件
5-クロロ-N-[5-(エチルスルファニル)-1,3,4-チアゾール-2-イル]-2-(プロパン-2-イルスルファニル)ピリミジン-4-カルボキサミドの合成は通常、複数の段階を必要とします。
1,3,4-チアゾール環の形成: この段階では、チオセミカルバジドと二硫化炭素を塩基の存在下で反応させてチアゾール環を形成します。
ピリミジン環の導入: 次に、チアゾール中間体を適切な試薬と反応させてピリミジン環を形成します。
工業的生産方法
この化合物の工業的生産には、上記合成経路の最適化が含まれ、高い収率と純度が確保されます。これには、自動反応器の使用、制御された温度と圧力条件、再結晶やクロマトグラフィーなどの精製技術が含まれます。
3. 化学反応解析
反応の種類
5-クロロ-N-[5-(エチルスルファニル)-1,3,4-チアゾール-2-イル]-2-(プロパン-2-イルスルファニル)ピリミジン-4-カルボキサミドは、次のような様々な化学反応を起こすことができます。
酸化: 硫黄含有基はスルホキシドまたはスルホンに酸化される可能性があります。
還元: この化合物は、クロロ基を除去するか、チアゾール環を修飾するために還元される可能性があります。
置換: クロロ基は、アミンやチオールなどの他の求核剤と置換される可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素またはm-クロロ過安息香酸が含まれます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用できます。
置換: アミンやチオールなどの求核剤は、塩基性条件下で置換反応を促進するために使用されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によってスルホキシドまたはスルホンが生成される可能性があり、置換反応によってクロロ基の代わりに様々な官能基が導入される可能性があります。
4. 科学研究への応用
5-クロロ-N-[5-(エチルスルファニル)-1,3,4-チアゾール-2-イル]-2-(プロパン-2-イルスルファニル)ピリミジン-4-カルボキサミドは、科学研究においていくつかの用途があります。
化学: より複雑な分子の合成のための構成単位として使用されます。
生物学: 抗菌作用や抗癌作用など、潜在的な生物活性について調査されています。
医学: その独特の化学構造により、潜在的な治療薬として研究されています。
工業: 新しい材料や化学プロセスの開発に利用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps
Formation of the 1,3,4-thiadiazole ring: This step involves the reaction of thiosemicarbazide with carbon disulfide in the presence of a base to form the thiadiazole ring.
Introduction of the pyrimidine ring: The thiadiazole intermediate is then reacted with appropriate reagents to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur-containing groups can be oxidized to sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chloro group or to modify the thiadiazole ring.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the chloro group.
科学的研究の応用
5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
5-クロロ-N-[5-(エチルスルファニル)-1,3,4-チアゾール-2-イル]-2-(プロパン-2-イルスルファニル)ピリミジン-4-カルボキサミドの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、特定の酵素を阻害したり、細胞受容体と相互作用したりして、観察された生物学的効果をもたらす可能性があります。正確な経路と標的は、特定の用途や状況によって異なる可能性があります。
6. 類似の化合物との比較
類似の化合物
5-クロロ-N-[5-(エチルスルファニル)-1,3,4-チアゾール-2-イル]-2-メトキシベンズアミド: 構造は似ていますが、プロパン-2-イルスルファニル基の代わりにメトキシ基を持っています。
2-クロロ-N-(3-エチルスルファニル-[1,2,4]チアゾール-5-イル)-アセトアミド: チアゾール環とエチルスルファニル基が含まれていますが、全体的な構造が異なります。
独自性
5-クロロ-N-[5-(エチルスルファニル)-1,3,4-チアゾール-2-イル]-2-(プロパン-2-イルスルファニル)ピリミジン-4-カルボキサミドは、官能基の特定の組み合わせと、チアゾール環とピリミジン環の両方が存在することによって独自性を持っています。
類似化合物との比較
Similar Compounds
5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide: Similar structure but with a methoxy group instead of the propan-2-ylsulfanyl group.
2-chloro-N-(3-ethylsulfanyl-[1,2,4]thiadiazol-5-yl)-acetamide: Contains a thiadiazole ring and ethylsulfanyl group but differs in the overall structure.
Uniqueness
5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide is unique due to its specific combination of functional groups and the presence of both thiadiazole and pyrimidine rings
特性
分子式 |
C12H14ClN5OS3 |
|---|---|
分子量 |
375.9 g/mol |
IUPAC名 |
5-chloro-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-propan-2-ylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C12H14ClN5OS3/c1-4-20-12-18-17-11(22-12)16-9(19)8-7(13)5-14-10(15-8)21-6(2)3/h5-6H,4H2,1-3H3,(H,16,17,19) |
InChIキー |
NISLKNRLIPPKKA-UHFFFAOYSA-N |
正規SMILES |
CCSC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)SC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(4-fluorophenyl)acetamide](/img/structure/B11373396.png)

![3-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B11373405.png)
![2-[(6-{[4-(Dimethylamino)-6-[(2-methylpropyl)amino]-1,3,5-triazin-2-YL]oxy}pyridazin-3-YL)oxy]acetamide](/img/structure/B11373408.png)
![5-fluoro-3-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B11373413.png)
![1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-4-[4-(prop-2-yn-1-yloxy)phenyl]-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11373416.png)
![N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,4-dimethylbenzamide](/img/structure/B11373420.png)

![1-(4-methoxyphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11373440.png)

![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(4-chloro-3,5-dimethylphenoxy)propan-1-one](/img/structure/B11373451.png)
![1-(4-fluorophenyl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11373465.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}propanamide](/img/structure/B11373476.png)
